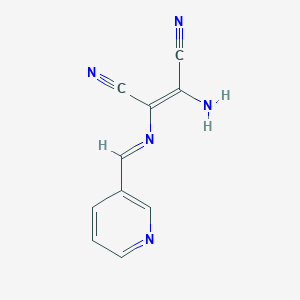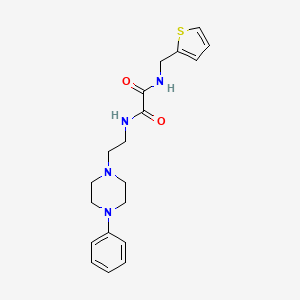![molecular formula C15H19N3O4 B2711612 [3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid CAS No. 1004944-60-8](/img/structure/B2711612.png)
[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles are a type of compound that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are basically a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The structure of pyrazoles is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can also vary widely. For example, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
科学的研究の応用
Organic Corrosion Inhibitors
Acetic acid and its derivatives serve as effective corrosion inhibitors for various metals in acidic solutions, which is crucial for industrial cleaning and maintenance. The presence of heteroatoms like O, S, N, and P, along with π-electrons, enhances these molecules' ability to inhibit metal corrosion in aggressive acidic media. This application is vital for extending the lifespan of metal equipment and reducing maintenance costs in industries (Goyal et al., 2018).
Biotechnological Applications
Compounds related to acetic acid, such as pyrazolines, have shown a wide range of biological activities, prompting extensive research into their therapeutic applications. These applications include antimicrobial, anti-inflammatory, and anticancer properties, among others. This versatility highlights the potential of acetic acid derivatives and related compounds in developing new therapeutic agents (Shaaban et al., 2012).
Wastewater Treatment
Acetic acid derivatives play a significant role in environmental applications, such as wastewater treatment. Peracetic acid, a derivative, is noted for its strong disinfectant properties, effectively treating wastewater effluents without leaving persistent toxic residuals. This attribute makes it an environmentally friendly alternative to traditional disinfectants like chlorine, supporting sustainable waste management practices (Kitis, 2004).
Food and Beverage Industry
In the food and beverage industry, acetic acid bacteria (AAB) are crucial for producing vinegar and fermented beverages such as kombucha and kefir. The unique oxidative fermentation process of AAB transforms substrates into valuable products, demonstrating the importance of acetic acid and its derivatives in culinary traditions and modern food processing (Lynch et al., 2019).
作用機序
Target of Action
It is known that pyrazole-bearing compounds, which include [3-(4-nitro-1h-pyrazol-1-yl)-1-adamantyl]acetic acid, have diverse pharmacological effects .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Pharmacokinetics
It is known that the presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
It is suggested that the compound may have potent antileishmanial and antimalarial activities .
Action Environment
It is known that the physicochemical properties of compounds, such as density, thermal stability, and sensitivity towards impact and friction, can be evaluated .
Safety and Hazards
将来の方向性
Pyrazoles continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
特性
IUPAC Name |
2-[3-(4-nitropyrazol-1-yl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13(20)6-14-2-10-1-11(3-14)5-15(4-10,9-14)17-8-12(7-16-17)18(21)22/h7-8,10-11H,1-6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFBYMRTXTGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=C(C=N4)[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)
![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)

![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2711538.png)




![N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2711547.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2711548.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2711549.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2711550.png)
